Vinylacetyl-CoA

Description

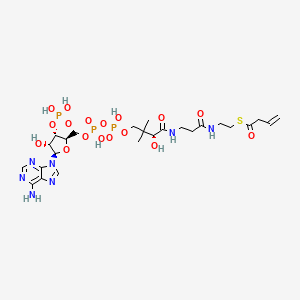

Structure

2D Structure

Properties

Molecular Formula |

C25H40N7O17P3S |

|---|---|

Molecular Weight |

835.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-3-enethioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4,12-14,18-20,24,35-36H,1,5-11H2,2-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

UATIGEHITDTAGF-CITAKDKDSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O |

Synonyms |

coenzyme A, vinylacetyl- vinylacetyl-CoA vinylacetyl-coenzyme A |

Origin of Product |

United States |

Enzymology of Vinylacetyl Coa Transformation

Vinylacetyl-CoA Delta-Isomerase (EC 5.3.3.3) / 4-Hydroxybutyryl-CoA Dehydratase (abfD)

This compound Δ-isomerase, systematically named this compound Δ3-Δ2-isomerase, is a bifunctional enzyme that also exhibits 4-hydroxybutyryl-CoA dehydratase activity. pnas.orgebi.ac.uk This enzyme, encoded by the abfD gene, plays a crucial role in the fermentation of γ-aminobutyrate (GABA) in organisms like Clostridium aminobutyricum. pnas.orgdesy.de It catalyzes the isomerization of this compound to crotonyl-CoA, a key intermediate that can be further metabolized. ontosight.aiwikipedia.org The enzyme contains a [4Fe-4S] cluster and a flavin adenine (B156593) dinucleotide (FAD) cofactor per subunit, which are essential for its catalytic activities. pnas.orgwikipedia.org

Catalytic Mechanism and Reaction Pathways

The conversion of this compound to crotonyl-CoA is a fascinating example of enzymatic catalysis involving radical intermediates and precise control over reaction pathways.

The isomerization of this compound to the more thermodynamically stable crotonyl-CoA involves a double bond migration. ontosight.aiacs.org While the enzyme also catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA, the isomerization of this compound is considered apparently irreversible. acs.orgnih.govresearchgate.net This is because the resulting double bond in crotonyl-CoA is conjugated with the carbonyl group of the thioester, providing significant thermodynamic stability. acs.org

The mechanism for the related dehydration of 4-hydroxybutyryl-CoA, which shares intermediates and the final product with the isomerization reaction, provides significant insight. This multi-step process involves:

Oxidation of 4-hydroxybutyryl-CoA to an intermediate. uniprot.org

Elimination of the hydroxyl group to form this compound. uniprot.org

The final isomerization step to yield crotonyl-CoA. uniprot.org

It is this final isomerization step that constitutes the primary focus here. The mechanism involves the transfer of a proton from the α-carbon of this compound to the γ-position of what becomes crotonyl-CoA, a process shown to have a degree of intramolecularity. nih.gov

The catalytic cycle of the overarching dehydration reaction, which includes the isomerization step, is proposed to proceed through radical intermediates. pnas.orgdesy.de A key proposed intermediate is an allylic ketyl radical. researchgate.netasm.org The formation of this radical is initiated by a one-electron transfer. pnas.org

The proposed sequence for the related dehydration reaction that generates the substrate for isomerization is as follows:

His-292 acts as a base to abstract a proton from the C2 position of 4-hydroxybutyryl-CoA, leading to enolization. ebi.ac.uk

The FAD cofactor abstracts an electron from the enolate, forming an enoxy radical and a flavin semiquinone radical. ebi.ac.uk

The flavin semiquinone radical then abstracts a proton from the C3 position, resulting in the formation of a ketyl radical anion. pnas.orgebi.ac.uk

This ketyl radical eliminates the hydroxyl group, which is facilitated by the [4Fe-4S]2+ cluster acting as a Lewis acid, to form a dienoxy radical. pnas.orgebi.ac.uk

The dienoxy radical is then reduced and protonated to yield the final product, crotonyl-CoA. pnas.org

The dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA is a reversible reaction. pnas.orgacs.orgnih.gov In contrast, the isomerization of this compound to crotonyl-CoA is described as apparently irreversible under physiological conditions. nih.govresearchgate.netasm.org The thermodynamic stability of crotonyl-CoA, due to the conjugation of the double bond with the thioester carbonyl, drives the reaction forward and makes the reverse reaction highly unfavorable. acs.org

Interestingly, studies have shown that upon exposure to air, the dehydratase activity of the enzyme is lost completely and rapidly, while the isomerase activity, though reduced, persists for a much longer duration. acs.orgnih.gov This suggests that the [4Fe-4S] cluster is essential for the dehydration reaction but may be less critical for the isomerization of the already-formed this compound. acs.orgasm.org

Enzyme Structure and Active Site Characteristics

The structural integrity of this compound Δ-isomerase/4-hydroxybutyryl-CoA dehydratase is paramount to its catalytic function, with a specific arrangement of subunits and cofactors creating the active site.

This compound Δ-isomerase/4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum is a homotetrameric enzyme, meaning it is composed of four identical polypeptide subunits. pnas.orgdesy.deasm.org Each subunit has a molecular weight of approximately 54-56 kDa. pnas.orgdesy.de This quaternary structure is crucial for the enzyme's stability and function, as it brings together the necessary components for catalysis. numberanalytics.comwikipedia.org

Within each monomer, a [4Fe-4S]2+ cluster and a non-covalently bound FAD molecule are present. pnas.orgdesy.de The crystal structure reveals that the [4Fe-4S]2+ cluster is coordinated by three cysteine residues and one histidine residue (His-292). pnas.org This iron-sulfur cluster is located approximately 7 Å from the FAD cofactor, and the substrate binds in the space between these two prosthetic groups. pnas.org This arrangement allows for the cooperative action of the FAD and the iron-sulfur cluster in the radical-mediated catalytic mechanism. pnas.org The assembly of these subunits into a tetramer creates the functional enzyme capable of performing the complex dehydration and isomerization reactions. numberanalytics.comwikipedia.org

| Enzyme Structural and Functional Properties | |

| Enzyme Name | This compound Delta-Isomerase / 4-Hydroxybutyryl-CoA Dehydratase |

| EC Number | 5.3.3.3 / 4.2.1.120 |

| Gene | abfD |

| Organism Example | Clostridium aminobutyricum |

| Quaternary Structure | Homotetramer pnas.orgdesy.deasm.org |

| Subunit Molecular Weight | ~54-56 kDa pnas.orgdesy.de |

| Cofactors (per subunit) | 1 FAD, 1 [4Fe-4S] cluster pnas.orgdesy.de |

| Isomerase Reaction | This compound → Crotonyl-CoA (Apparently Irreversible) nih.govresearchgate.netasm.org |

| Dehydratase Reaction | 4-Hydroxybutyryl-CoA ⇌ Crotonyl-CoA + H₂O (Reversible) pnas.orgacs.orgnih.gov |

Cofactor Requirements and Binding (e.g., FAD, [4Fe-4S] Clusters)

The catalytic activity of enzymes transforming this compound, such as 4-hydroxybutyryl-CoA dehydratase (4HBD) from Clostridium aminobutyricum, is dependent on specific cofactors. asm.orgnih.gov Structural and biochemical analyses have revealed that 4HBD is a homotetrameric enzyme, with each subunit binding one molecule of flavin adenine dinucleotide (FAD) and one [4Fe-4S] iron-sulfur cluster. uniprot.orgasm.orgnih.govgenome.jpbiorxiv.org

These cofactors are essential for the enzyme's primary function, the dehydration of 4-hydroxybutyryl-CoA. pnas.org The [4Fe-4S] cluster and FAD are located in the active site of each monomer within the tetrameric structure. uniprot.orgpnas.org While the dehydratase activity is extremely sensitive to oxygen and relies on a functional [4Fe-4S] cluster, the isomerase activity that converts this compound to crotonyl-CoA is comparatively more stable. nih.govpnas.org However, research indicates that the integrity of the cofactors and their coordinating residues is also important for the isomerase function. asm.org The binding sites for the [4Fe-4S] cluster involve specific cysteine and histidine residues, while FAD binds to several distinct regions within the protein subunit. uniprot.org

Table 1: Cofactors for this compound Transformation by 4-hydroxybutyryl-CoA dehydratase

| Cofactor | Stoichiometry per Subunit | References |

|---|---|---|

| Flavin Adenine Dinucleotide (FAD) | 1 | uniprot.orgasm.orgnih.govbiorxiv.org |

Identification and Role of Key Catalytic Residues

Site-directed mutagenesis studies on 4HBD from C. aminobutyricum have been instrumental in identifying key amino acid residues crucial for its catalytic functions. asm.orgasm.org These residues can be categorized into those that coordinate the [4Fe-4S] cluster and those that participate directly in the catalytic mechanism.

The ligands for the [4Fe-4S] cluster have been identified as Cys99, Cys103, and Cys299, along with His292. asm.orgasm.org Variants in which these residues were replaced (e.g., C99A, C103A, C299A, H292C, H292E) resulted in a loss of dehydratase activity and significantly diminished isomerase activity. asm.org

Other residues identified as critical for catalysis include Thr190, Glu257, Tyr296, and Glu455. asm.orgbiorxiv.org Variants such as E257Q, E455Q, and Y296W showed no measurable hydratase activity. asm.org Specifically for the isomerization of this compound, mutations in the cluster ligand residues led to a drastic reduction in specific activity, underscoring their importance beyond the dehydration reaction. asm.org For instance, the H292C mutant retained only about 11% of the wild-type's isomerase activity. asm.org These findings suggest that residues like Glu455 may act as a catalytic acid, and the interplay between residues like Tyr296, Glu455, and Glu257 is proposed to be involved in a radical-based mechanism initiated by the FAD cofactor. asm.org

Table 2: Key Catalytic Residues of C. aminobutyricum 4HBD and Isomerase Activity of Mutants

| Residue Type | Wild-Type Residue | Mutant | This compound Isomerase Specific Activity (U/mg) | Reference |

|---|---|---|---|---|

| Wild Type | - | - | 18.5 | asm.org |

| [4Fe-4S] Ligand | His292 | H292C | 2.1 | asm.org |

| [4Fe-4S] Ligand | His292 | H292E | 0.2 | asm.org |

| [4Fe-4S] Ligand | Cys99 | C99A | 0.25 | asm.org |

| [4Fe-4S] Ligand | Cys103 | C103A | <0.1 | asm.org |

| Potential Catalytic | Thr190 | T190V | <1% Dehydratase Activity | asm.org |

| Potential Catalytic | Glu257 | E257Q | No Measurable Hydratase Activity | asm.org |

| Potential Catalytic | Tyr296 | Y296F | <1% Dehydratase Activity | asm.org |

Enzyme Kinetics and Substrate Specificity Analysis

The enzyme 4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA-Delta-isomerase (4HBD) catalyzes the irreversible isomerization of this compound to crotonyl-CoA. asm.orgnih.govresearchgate.net This reaction is a key step in the fermentation of 4-aminobutyrate by C. aminobutyricum. nih.gov

The enzyme exhibits specificity for its substrates. While its primary described roles involve 4-hydroxybutyryl-CoA and this compound, other enzymes have been noted to possess a similar isomerase capability. For example, glutaryl-CoA dehydrogenase (GCD) can also slowly catalyze the conversion of this compound to crotonyl-CoA. acs.org The specific activity of freshly purified wild-type 4HBD for the isomerization of this compound has been measured at 18.5 U/mg. asm.org A notable characteristic of the enzyme is the differential stability of its two functions; upon exposure to air, the dehydratase activity is rapidly lost, whereas the isomerase activity, though diminished, remains more stable over time. nih.govasm.org After 24 hours of air exposure, the isomerase activity of the wild-type enzyme dropped to 1.7 U/mg, demonstrating its greater resilience compared to the oxygen-sensitive dehydratase function. asm.org

The Michaelis constant (K_M) for the substrate 4-hydroxybutanoyl-CoA in the dehydration reaction is 50 µM. uniprot.org While detailed kinetic parameters (K_M, k_cat) for the this compound isomerization by 4HBD are not extensively documented in the provided search results, the specificity constant (k_cat/K_M) is a crucial measure of an enzyme's catalytic efficiency and substrate preference. libretexts.org

Stereochemical Aspects of this compound Isomerization

The stereochemistry of the reactions catalyzed by 4HBD has been investigated, particularly for the dehydration of 4-hydroxybutyryl-CoA. This reaction involves the anti-elimination of the 2Re and 3Si protons from the substrate. asm.orgasm.orgresearchgate.net Based on the established mechanism for the related dehydration reaction, it is assumed that the isomerization of this compound to crotonyl-CoA follows the same stereochemical course. asm.orgnih.govasm.orgresearchgate.net This implies a specific and controlled proton removal and addition sequence to achieve the shift of the double bond from the Δ³ to the Δ² position, resulting in the formation of (2E)-butenoyl-CoA (crotonyl-CoA). uniprot.org

Metabolic Pathways Involving Vinylacetyl Coa and Its Derivatives

Role in Butanoate Metabolism Pathways

Butanoate (butyrate) metabolism is a central energy-yielding process for many anaerobic microorganisms. Vinylacetyl-CoA plays a distinct role in these pathways, particularly within the fermentation processes of Clostridia.

In certain anaerobic bacteria, such as Clostridium kluyveri, this compound is a recognized intermediate. nih.gov This bacterium is notable for its ability to ferment ethanol (B145695) and acetate (B1210297) to produce butyrate (B1204436) and caproate. nih.gov The metabolic machinery of C. kluyveri includes an enzyme, this compound Δ-isomerase, which facilitates the conversion of this compound to crotonyl-CoA. nih.gov This isomerization is a key step linking different parts of the fermentation pathway.

The interconversion between this compound and crotonyl-CoA is a critical juncture in butyrate synthesis. The enzyme 4-hydroxybutyryl-CoA dehydratase, found in organisms like Clostridium aminobutyricum, catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. asm.orgnih.gov This same enzyme can also irreversibly isomerize this compound to crotonyl-CoA. asm.orgnih.gov In C. kluyveri, the butyryl-CoA dehydrogenase/Etf complex has been shown to catalyze the isomerization of this compound to crotonyl-CoA. nih.gov This conversion ensures that the carbon flow is directed towards the central butyrate production line, where crotonyl-CoA is a key intermediate. nih.gov All four major butyrate synthesis pathways—acetyl-CoA, glutarate, 4-aminobutyrate, and lysine—converge at the step where crotonyl-CoA is converted to butyryl-CoA. nih.gov

| Enzyme | Organism | Reaction | Reference |

| 4-hydroxybutyryl-CoA dehydratase / this compound-Δ-isomerase | Clostridium aminobutyricum | 4-hydroxybutyryl-CoA <=> Crotonyl-CoA + H₂O; this compound -> Crotonyl-CoA | asm.orgnih.govkegg.jpgenome.jp |

| Butyryl-CoA dehydrogenase/Etf complex | Clostridium kluyveri | This compound -> Crotonyl-CoA | nih.gov |

| This compound Δ-isomerase | Clostridium kluyveri | This compound -> Crotonyl-CoA | nih.govbac-lac.gc.ca |

Involvement in 4-Hydroxybutyrate and Glutamate (B1630785) Degradation Pathways

This compound also features in the breakdown of specific amino acids and hydroxy acids, linking their catabolism to central energy metabolism.

Clostridium aminobutyricum ferments glutamate by converting it to intermediates that feed into the butyrate synthesis pathway. researchgate.netwikipedia.org In this process, 4-aminobutyrate is converted through several steps to 4-hydroxybutyryl-CoA. asm.org This compound is then dehydrated to form crotonyl-CoA, a reaction that proceeds via a proposed this compound intermediate. bac-lac.gc.ca The enzyme responsible, 4-hydroxybutyryl-CoA dehydratase, is a key player in this transformation. asm.orgnih.gov Although isolating this compound from this reaction has proven difficult, its formation is strongly indicated by enzymatic assays. bac-lac.gc.ca

This compound is an intermediate in the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, an autotrophic carbon fixation pathway found in some anaerobic and microaerobic archaea, such as those in the orders Desulfurococcales and Thermoproteales. nih.govasm.orgresearchgate.net This cycle fixes carbon dioxide into cellular material. A key part of this cycle is the conversion of succinyl-CoA to two molecules of acetyl-CoA. asm.org This conversion proceeds through 4-hydroxybutyrate and 4-hydroxybutyryl-CoA. The subsequent dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA is catalyzed by 4-hydroxybutyryl-CoA dehydratase, a reaction that may involve this compound as an intermediate before its isomerization to crotonyl-CoA. asm.orgd-nb.info

| Metabolic Pathway | Organism Example | Role of this compound | Reference |

| Glutamate Catabolism | Clostridium aminobutyricum | Intermediate in the conversion of 4-hydroxybutyryl-CoA to crotonyl-CoA. | asm.orgbac-lac.gc.cawikipedia.org |

| Dicarboxylate/4-Hydroxybutyrate Cycle | Thermoproteales, Desulfurococcales | Proposed intermediate in the dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. | genome.jpasm.orgresearchgate.net |

Broader Context of Acetyl-CoA and Acyl-CoA Metabolism

The metabolic pathways involving this compound are intrinsically linked to the central metabolism of acetyl-CoA and other acyl-CoA thioesters. Acyl-CoAs are activated forms of carboxylic acids essential for their metabolism. wikipedia.org Acetyl-CoA, a two-carbon acyl-CoA, is a central hub in metabolism, produced from the breakdown of carbohydrates, fats, and proteins and serving as a precursor for biosynthesis and energy production via the citric acid cycle. creative-proteomics.comwikipedia.org

This compound, as a four-carbon acyl-CoA, is part of a network of reactions that manage the flow of carbon. Its conversion to crotonyl-CoA and subsequently to butyryl-CoA is part of the broader strategy of fatty acid metabolism. wikipedia.org This network allows organisms to interconvert various carbon compounds, adapting to different available substrates and managing their energy needs. The enzymes that act on this compound are part of a larger family of CoA-dependent enzymes that catalyze a wide range of essential biochemical transformations. imrpress.com

Interconnections with Fatty Acid Synthesis and Degradation Pathways

This compound is metabolically linked to the pathways of fatty acid metabolism, primarily through its isomerization to crotonyl-CoA. Fatty acid synthesis and degradation are fundamental cellular processes, but they are spatially and biochemically distinct. Fatty acid synthesis occurs in the cytosol, building fatty acids from acetyl-CoA units, whereas fatty acid degradation (β-oxidation) takes place in the mitochondrial matrix, breaking down fatty acids into acetyl-CoA.

The key intersection point for this compound is the β-oxidation pathway. The enzyme This compound Δ-isomerase (EC 5.3.3.3) catalyzes the conversion of this compound into crotonyl-CoA (specifically, (E)-but-2-enoyl-CoA). Crotonyl-CoA is a standard intermediate in the β-oxidation of saturated fatty acids and in the metabolism of certain amino acids. Once formed, crotonyl-CoA can be further processed by the enzyme enoyl-CoA hydratase, continuing through the β-oxidation spiral to yield acetyl-CoA. This enzymatic conversion is critical as it allows for the metabolic processing of compounds that would otherwise be difficult to degrade.

The relationship between these pathways is tightly regulated. For instance, malonyl-CoA, a key substrate for fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for degradation. This prevents a futile cycle where newly synthesized fatty acids are immediately broken down. While this compound is not a direct player in fatty acid synthesis, its conversion to a β-oxidation intermediate places it firmly within the degradative side of fatty acid metabolism. This connection is also evident in butanoate metabolism, a pathway that includes both this compound and intermediates of fatty acid oxidation.

| Key Process | Cellular Location | Key Molecules | Relationship to this compound |

| Fatty Acid Synthesis | Cytosol | Acetyl-CoA, Malonyl-CoA, NADPH | Indirect; degradation pathways are inhibited when synthesis is active. |

| Fatty Acid Degradation (β-Oxidation) | Mitochondrial Matrix | Acyl-CoA, FAD, NAD+, Coenzyme A | Direct; this compound is isomerized to crotonyl-CoA, a β-oxidation intermediate. |

Role in Carbon Fixation Pathways and Engineered Cycles (e.g., CETCH Cycle)

This compound and its isomer, crotonyl-CoA, are significant components in certain natural and engineered carbon fixation pathways. Carbon fixation is the process of converting inorganic carbon (CO₂) into organic compounds

Genetic and Molecular Biology of Vinylacetyl Coa Associated Enzymes

Gene Encoding Vinylacetyl-CoA Delta-Isomerase (e.g., abfD gene)

The gene designated as abfD codes for a bifunctional protein that exhibits both 4-hydroxybutyryl-CoA dehydratase and this compound delta-isomerase activities. uniprot.orgcusabio.com This enzyme is essential for the metabolic pathway that ferments 4-aminobutyrate to generate energy, acetate (B1210297), and butyrate (B1204436) in certain anaerobic bacteria. nih.govuni-marburg.de The protein is an oxygen-sensitive homotetramer, with each subunit containing a [4Fe-4S] cluster and one flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govuniprot.org

In bacteria, genes that encode proteins functioning in the same metabolic pathway are often organized into clusters on the chromosome, known as operons. asm.org This arrangement allows for coordinated regulation and transcription of the entire set of genes as a single unit. asm.org While the specific operon structure for the 4-aminobutyrate fermentation pathway in C. aminobutyricum is not fully detailed in the available research, the principle of genomic clustering is well-established in Clostridium species. asm.orgnih.govresearchgate.net For instance, in Clostridium difficile, genes involved in butyric acid production and genes encoding cell division proteins are organized into conserved operons. asm.orgresearchgate.net This conserved order and spacing suggest that the encoded proteins function together. asm.org It is therefore highly probable that the abfD gene in C. aminobutyricum is located within a gene cluster that includes other enzymes of the 4-aminobutyrate fermentation pathway, such as those responsible for the initial transamination and reduction steps.

This clustering is a critical organizing principle for many gene families involved in diverse molecular functions, including complex biosynthetic pathways that produce secondary metabolites. asm.org

The transcriptional regulation of metabolic pathways in bacteria is a tightly controlled process, often dictated by the presence of substrates and the cell's energetic state. While specific transcriptional regulators for the abfD gene have not been explicitly identified, its expression is logically linked to the availability of 4-aminobutyrate or its metabolic precursors. In Clostridia, gene expression is controlled by a variety of regulatory mechanisms. For example, the clnRAB operon in C. difficile is highly induced by the host antimicrobial peptide LL-37, acting as a sensor for the host environment and subsequently regulating a wide array of genes involved in metabolism, transport, and pathogenesis. nih.gov This system involves a transcriptional regulator (ClnR) and an associated ABC transporter. nih.gov

Evolutionary Conservation and Phylogenetic Relationships of Related Enzymes

Homologs of the 4-hydroxybutyryl-CoA dehydratase from C. aminobutyricum are found across different domains of life, indicating a deep evolutionary history. Sequence comparisons reveal significant identity with proteins from other bacteria and archaea. nih.gov The enzyme's core components, including the [4Fe-4S] cluster coordination motif (CX3CXnHX6C) and the FAD binding site, are conserved, as are key amino acids near the active center. nih.govuniprot.org This conservation across distant species underscores the functional importance of this enzyme family in anaerobic metabolism.

| Organism | Domain | Sequence Identity to C. aminobutyricum AbfD (%) |

|---|---|---|

| Clostridium difficile | Bacteria | 83% |

| Porphyromonas gingivalis | Bacteria | 76% |

| Clostridium kluyveri | Bacteria | 74% |

| Fusobacterium nucleatum | Bacteria | 72% |

| Nitrosopumilus maritimus | Archaea | 58% |

| Archaeoglobus fulgidus | Archaea | 56% |

| Syntrophus aciditrophicus | Bacteria | 46% |

| Metallosphaera sedula | Archaea | 43% |

Data sourced from a comparative sequence analysis. nih.gov

Strategies for Heterologous Expression and Recombinant Enzyme Production

The production of functional this compound delta-isomerase and related enzymes for biochemical characterization often relies on heterologous expression in host organisms like Escherichia coli. However, this process can be challenging, particularly for complex, oxygen-sensitive metalloenzymes from anaerobic organisms. nih.gov

Initial attempts to express the abfD gene from C. aminobutyricum in E. coli BL21 resulted in the production of large quantities of insoluble, and therefore inactive, protein. nih.gov This is a common issue in recombinant protein production, often caused by improper folding, lack of necessary cofactors, or the absence of specific chaperones in the host organism. nih.gov Subsequent work identified crucial parameters for obtaining active, soluble protein, although these specific parameters are not detailed in the provided sources. nih.gov Another study confirmed that recombinant AbfD produced in E. coli showed no dehydratase activity, highlighting the difficulty in producing this complex enzyme. uni-marburg.de

In contrast, the homologous abfD gene (Nmar_207) from the aerobic archaeon Nitrosopumilus maritimus was successfully expressed in E. coli. biorxiv.org In this case, a codon-optimized gene was inserted into a pET28a vector, and the protein was produced in the E. coli BL21 (Rosetta-2) strain. biorxiv.org The Rosetta strain is engineered to supply tRNAs for codons that are rare in E. coli but may be common in the source organism, which can significantly improve the translation of heterologous genes. This success demonstrates that host strain selection and codon optimization are critical strategies for producing functional recombinant enzymes from diverse microbial sources.

| Source Organism | Gene | Host System | Vector | Outcome | Reference |

|---|---|---|---|---|---|

| Clostridium aminobutyricum | abfD | E. coli BL21 | Not specified | Large amounts of insoluble protein; inactive. | nih.govuni-marburg.de |

| Nitrosopumilus maritimus | Nmar_207 (abfD homolog) | E. coli BL21 (Rosetta-2) | pET28a | Successful production of active, soluble protein. | biorxiv.org |

Research Methodologies for Studying Vinylacetyl Coa and Its Enzymes

Biochemical Synthesis of Vinylacetyl-CoA and Related Coenzyme A Thioesters for Research Applications

Access to pure this compound and related acyl-CoA thioesters is fundamental for in vitro biochemical and enzymatic studies. mdpi.comnih.gov Since the commercial availability of many specific CoA esters is limited, laboratory synthesis is often necessary. mdpi.com

Several methods have been established for the chemical and chemo-enzymatic synthesis of these vital research reagents. A common chemical approach is the mixed anhydride (B1165640) method , which has been successfully used to synthesize 3-butenoyl-CoA (this compound). acs.org This method involves the reaction of the corresponding carboxylic acid (vinylacetic acid) with a suitable activating agent to form a mixed anhydride, which then reacts with coenzyme A to yield the desired thioester. Subsequent purification, typically involving techniques like DEAE cellulose (B213188) chromatography, is required to isolate the pure compound. acs.org

Chemo-enzymatic strategies offer an alternative route, often combining chemical synthesis of a precursor with a subsequent enzymatic modification. mdpi.com For instance, saturated acyl-CoAs can be synthesized chemically and then converted to their α,β-unsaturated counterparts, like this compound, using acyl-CoA dehydrogenases. mdpi.com Another powerful enzymatic approach involves the use of ligases with broad substrate specificity. Recombinant 4-coumarate:CoA ligase (4CL), for example, can be employed to synthesize a variety of hydroxycinnamoyl-CoA thioesters. nih.govd-nb.info Similarly, bile acid CoA ligase (BAL) is used for synthesizing bile acid CoA thioesters. nih.gov These enzymatic methods can produce CoA esters in high purity without the formation of difficult-to-remove by-products. d-nb.info The purity and identity of the synthesized acyl-CoA esters are routinely confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC). acs.org

| Synthesis Method | Description | Example Application | Reference |

|---|---|---|---|

| Mixed Anhydride Method | A chemical synthesis route where a carboxylic acid is activated to a mixed anhydride before reacting with Coenzyme A. | Synthesis of 3-Butenoyl-CoA (this compound) from vinylacetic acid. | acs.org |

| Chemo-Enzymatic Synthesis | A hybrid approach combining chemical synthesis of a precursor with an enzymatic conversion step. | Enzymatic desaturation of a saturated acyl-CoA using an acyl-CoA dehydrogenase to produce an enoyl-CoA. | mdpi.com |

| Enzymatic Ligation | Uses a ligase enzyme (e.g., 4-coumarate:CoA ligase) to directly couple a carboxylic acid to Coenzyme A, driven by ATP hydrolysis. | Preparation of hydroxycinnamoyl-CoA thioesters for enzyme activity assays. | nih.govd-nb.info |

Enzymatic Assay Techniques for Activity Characterization

To understand the function and kinetics of enzymes that process this compound, such as this compound Δ3-Δ2-isomerase, specific and sensitive assay techniques are required. These assays monitor the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters.

Spectrophotometry is a widely used, continuous assay method that measures the change in light absorbance in the assay solution as the reaction proceeds. ksu.edu.sa This technique is applicable when either a substrate or a product of the reaction absorbs light at a specific wavelength, or when a coenzyme changes its absorbance properties upon oxidation or reduction. ksu.edu.sa

For enzymes that isomerize this compound to crotonyl-CoA, the reaction can be monitored directly by observing the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in crotonyl-CoA (Δε263 = 6.7 mM-1 cm-1). acs.org In other systems, the consumption of cofactors like NADPH can be followed. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm (Δε340 = 6.22 mM-1 cm-1) or 365 nm. acs.orgacs.org Spectrophotometric titrations can also be used to study ligand binding; for instance, the binding of this compound to glutaryl-CoA dehydrogenase mutants causes a characteristic shift in the flavin absorption spectrum that can be monitored at 480 nm to estimate the binding constant. acs.org

When the primary enzymatic reaction does not produce a convenient spectrophotometric signal, its activity can be measured using a coupled enzyme assay. slideshare.net In this approach, one or more auxiliary enzymes are added to the reaction mixture to convert the product of the primary reaction into a compound that is easily detectable. researchgate.net

A classic example is the coupled assay for monitoring the formation of crotonyl-CoA from this compound. acs.org The crotonyl-CoA product is acted upon by a set of auxiliary enzymes from Acidaminococcus fermentans (enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) which, in the presence of NAD+, ultimately leads to the reduction of NAD+ to NADH. acs.org The increase in NADH concentration is then monitored by the change in absorbance at 340 nm. acs.org An alternative coupled assay for this compound isomerase activity utilizes crotonyl-CoA carboxylase/reductase as the auxiliary enzyme, which consumes the crotonyl-CoA product in an NADPH-dependent reaction. The activity is thus measured by following the oxidation of NADPH. researchgate.netasm.org

| Assay Type | Principle | Monitored Parameter | Example Enzyme | Reference |

|---|---|---|---|---|

| Direct Spectrophotometry | Directly measures the change in absorbance due to product formation. | Increased absorbance at 263 nm from crotonyl-CoA formation. | Δ3,Δ2-enoyl-CoA isomerase | acs.org |

| Coupled Enzyme Assay | Links the primary reaction to a secondary, easily measurable reaction. | Increased absorbance at 340 nm from NADH production. | This compound isomerase activity of GCDs. | acs.org |

| Coupled Enzyme Assay | Uses an auxiliary enzyme that consumes the product of the primary reaction. | Decreased absorbance at 340 nm from NADPH oxidation. | 4-Hydroxybutyryl-CoA dehydratase (isomerase activity). | researchgate.netasm.org |

Advanced Analytical Techniques for Detection and Quantification

Beyond activity assays, advanced analytical methods are crucial for the unambiguous detection, quantification, and mechanistic investigation of this compound and its enzymatic transformations.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of acyl-CoA esters. nih.govcapes.gov.br It is used for assessing the purity of chemically or enzymatically synthesized thioesters and for quantifying substrates and products in reaction mixtures. acs.org Reverse-phase HPLC, often using C18 columns, is typically employed to separate different acyl-CoA species based on their hydrophobicity. nih.govgerli.com

For example, HPLC analysis has been used to follow the kinetics of the conversion of glutaconyl-CoA to this compound and its subsequent isomerization to crotonyl-CoA. acs.org By taking samples at various time points, the concentration of each acyl-CoA species can be accurately determined by integrating the area of its corresponding peak in the chromatogram, which is typically monitored by UV absorbance at 260 nm (the absorbance maximum for the adenine (B156593) ring of coenzyme A). acs.orgnih.gov This allows for the detailed analysis of sequential reactions and the identification of reaction intermediates. acs.org The retention times for various acyl-CoAs, including this compound, have been well-established under specific chromatographic conditions. acs.org

To probe the detailed chemical mechanisms of enzymes that act on this compound, advanced spectroscopic techniques are often required. This is particularly true for enzymes that utilize radical-based catalysis, such as 4-hydroxybutyryl-CoA dehydratase, which catalyzes both the dehydration of 4-hydroxybutyryl-CoA and the isomerization of this compound. asm.orgnih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. oup.com In the study of 4-hydroxybutyryl-CoA dehydratase, EPR spectroscopy was instrumental in revealing that substrate binding induces an internal one-electron transfer, leading to the formation of a flavin radical (FADH·). asm.orgnih.gov This radical intermediate is believed to initiate the catalytic cycle. nih.gov While EPR is highly effective for observing certain radical species, others, such as a proposed tyrosyl radical in the same enzyme, may be EPR-silent and thus remain undetected. nih.gov The use of spin-trapping agents can further enhance the detection of short-lived radical intermediates by converting them into more stable radical adducts that are more easily observed by EPR. researchgate.net

Mass Spectrometry-Based Approaches for Metabolomics and Isotope Tracing

Mass spectrometry (MS) stands as a powerful analytical technique for the study of metabolomics, offering high sensitivity and the ability to analyze hundreds of compounds in a single run. thermofisher.com When coupled with liquid chromatography (LC), LC-MS is a frequently utilized method for the analysis of small molecules, including acyl-CoA species like this compound. nih.gov This approach is particularly valuable for its capacity to handle complex biological mixtures. nih.gov

In the context of this compound, mass spectrometry can be used to identify and quantify its presence in biological samples. For instance, experimental data for this compound shows a mass-to-charge ratio (m/z) of 836.14869 for the [M+H]+ precursor ion. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information, aiding in the confident identification of the molecule. thermofisher.com

One of the key applications of mass spectrometry in studying this compound is in the field of metabolomics, which involves the comprehensive analysis of all metabolites within a biological system. thermofisher.com High-resolution mass spectrometry-based methods enable the simultaneous measurement of various acyl-CoA compounds and other polar metabolites from a small amount of tissue. nih.gov This is crucial for understanding the broader metabolic context in which this compound participates. For example, studies on acyl-CoA profiling have revealed widespread changes in metabolism in response to dietary shifts. nih.gov

Isotope tracing is a powerful extension of mass spectrometry that provides dynamic information about metabolic pathways. bitesizebio.com By introducing substrates labeled with stable isotopes (e.g., ¹³C) into a biological system, researchers can track the flow of atoms through metabolic reactions. springernature.com This technique allows for the determination of which metabolic pathways are active and their relative rates. springernature.com In the study of pathways involving this compound, such as butanoate metabolism, isotope tracing can elucidate the origin of the carbon atoms in the molecule and its downstream products. wikipedia.orgnih.gov For instance, if a ¹³C-labeled precursor is fed to cells, the incorporation of ¹³C into this compound and subsequent metabolites can be monitored by mass spectrometry, revealing the flux through the pathway. bitesizebio.com This approach has been instrumental in understanding how metabolic pathways are rewired in various physiological and pathological states. nih.gov

The combination of metabolomics and isotope tracing using mass spectrometry provides a comprehensive view of the role of this compound in cellular metabolism. While metabolomics offers a static snapshot of metabolite levels, isotope tracing adds a dynamic layer, revealing the intricate network of reactions that produce and consume this important intermediate. bitesizebio.com

| Mass Spectrometry Data for this compound | |

| Precursor Ion Type | [M+H]⁺ |

| Precursor m/z | 836.14869 |

| Top 5 Peaks (m/z) | 329.15295, 428.03724, 836.14869, 409.11928, 136.06232 |

| Source: PubChem CID 11966119 nih.gov |

Structural Biology Approaches for Three-Dimensional Characterization

Understanding the three-dimensional structure of enzymes that bind to this compound is crucial for elucidating their catalytic mechanisms and substrate specificity. The primary techniques employed for this purpose are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of macromolecules, including enzymes and their complexes with ligands like this compound. biologiachile.clwikipedia.org This method has been fundamental in revealing the atomic-level details of enzyme active sites and understanding how they interact with their substrates. biologiachile.cl

The process involves crystallizing the enzyme of interest, often in the presence of its ligand or a stable analog. These crystals are then exposed to a beam of X-rays. wikipedia.org The way the crystal diffracts the X-rays provides information that can be used to calculate an electron density map, from which the atomic structure of the protein can be modeled. wikipedia.org

By soaking pre-formed enzyme crystals in a solution containing this compound or co-crystallizing the enzyme and ligand together, it is possible to obtain a structure of the enzyme-ligand complex. biologiachile.cl This allows for the direct visualization of the binding mode of this compound, identifying the key amino acid residues involved in substrate recognition and catalysis. For instance, the structure of acetyl-CoA synthetase complexed with CoA has provided a detailed view of the CoA binding pocket. nih.gov Such structural information is invaluable for understanding the enzyme's mechanism and for designing inhibitors or engineering enzymes with altered specificities.

| Enzyme Class Related to this compound Studied by X-ray Crystallography | PDB Accession Code |

| This compound Δ-isomerase | 1U8V |

| Source: Wikipedia wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution. msu.edu Unlike X-ray crystallography, which provides a static picture of a molecule in a crystal lattice, NMR can provide information about the conformational flexibility and dynamic behavior of enzymes and their ligands. msu.edu

For a molecule like this compound, 1D and 2D NMR experiments can be used to assign the chemical shifts of its protons and carbons, confirming its chemical structure. While specific NMR spectral data for this compound is not extensively published, the methodology is standard for small molecules. ecmdb.ca

More importantly, NMR is a powerful tool for studying enzyme-ligand interactions. When this compound binds to an enzyme, changes can be observed in the NMR spectrum of either the ligand or the protein. These changes can be used to map the binding site, determine the dissociation constant of the complex, and probe the conformational changes that occur upon binding. For example, NMR has been used to study the interaction of various acyl-CoA molecules with their target enzymes.

Furthermore, NMR can provide unique insights into the dynamic processes of enzyme catalysis. By using specialized NMR experiments, it is possible to study the motions of the enzyme and the ligand on a wide range of timescales. enzyme-database.org This is particularly relevant for understanding how enzymes facilitate chemical reactions, including the isomerization of this compound to crotonyl-CoA. researchgate.netresearchgate.net Studies on related enzyme systems have used NMR to investigate the stereochemistry of reactions and to follow the fate of specific atoms during catalysis. researchgate.net

Advanced Research Applications and Future Directions

Metabolic Engineering for Enhanced Bioproduct Synthesis

Metabolic engineering focuses on the targeted modification of cellular metabolic pathways to improve the production of desired substances. mdpi.com Acetyl-CoA, a close relative of Vinylacetyl-CoA, is a key precursor for a vast array of valuable bioproducts, including lipids, polyketides, and isoprenoids. nih.govnih.gov Consequently, strategies to manipulate and redirect carbon flux around these CoA esters are central to the development of efficient microbial cell factories. nih.gov

The core principle of metabolic engineering for bioproduction is the strategic rewiring of cellular metabolism to channel carbon from primary substrates, like glucose, towards a specific product. d-nb.info This often involves the overexpression of key enzymes in the desired pathway and the deletion or downregulation of enzymes in competing pathways. nih.gov In the context of this compound, engineering efforts can be envisioned to enhance the synthesis of compounds derived from the butanoate metabolism pathway.

A central challenge in these efforts is the competition for critical precursor metabolites, such as acetyl-CoA, between pathways essential for cell growth and those for product synthesis. nih.gov Dynamic control strategies, where gene expression is modulated during different phases of cell growth, have been developed to optimize the distribution of carbon flux. nih.gov For instance, recombinase-based genetic circuits can be designed to switch metabolic priorities from biomass accumulation to product formation once a sufficient cell density is reached. nih.gov

By redirecting the flow of carbon through central metabolism, the availability of precursors for pathways involving this compound can be significantly increased. researchgate.net For example, engineering Escherichia coli to efficiently convert acetate (B1210297), a common waste byproduct, back into acetyl-CoA using acetyl-CoA synthetase (Acs) is a strategy to recapture carbon that would otherwise be lost. nih.gov This increased pool of acetyl-CoA can then be funneled towards the butanoate pathway, where this compound is an intermediate, to improve yields of products like butyrate (B1204436) or other specialty chemicals. d-nb.infonih.gov

Beyond utilizing existing metabolic pathways, researchers are designing and implementing novel, synthetic pathways for carbon dioxide (CO2) fixation to convert this greenhouse gas into value-added chemicals. mdpi.com Several natural CO2 fixation pathways have been discovered in autotrophic bacteria and archaea that operate independently of the well-known Calvin-Benson-Bassham (CBB) cycle. genome.jpnih.govresearchgate.net

One such pathway of significant interest is the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle, found in some aerobic Crenarchaeota. researchgate.netannualreviews.org A key enzyme in this cycle is 4-hydroxybutyryl-CoA dehydratase, which catalyzes the conversion of 4-hydroxybutyryl-CoA to crotonyl-CoA. annualreviews.orgasm.org Crucially, this enzyme also possesses this compound delta-isomerase activity, capable of irreversibly converting this compound to crotonyl-CoA. asm.orgresearchgate.netnih.gov This positions this compound as a potential intermediate in engineered variants of this and other synthetic CO2 fixation cycles.

The design of these "new-to-nature" pathways often involves assembling enzymes from diverse organisms in a cell-free system or a genetically modified host. mdpi.com The goal is to create routes that are more energy-efficient or robust than their natural counterparts. mdpi.com The enzyme that processes this compound, 4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA-Δ-isomerase, is a complex iron-sulfur cluster and flavin-containing enzyme, making it a fascinating subject for incorporation into synthetic CO2 fixation schemes that aim to produce C4 compounds and beyond. asm.orgpnas.org

Biocatalysis and Enzyme Engineering for this compound Transformations

Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations, offering a green and sustainable alternative to traditional chemical synthesis. mt.comnih.gov Engineering the enzymes that act upon this compound can unlock new synthetic capabilities and improve their suitability for industrial processes. core.ac.uk

This compound delta-isomerase (EC 5.3.3.3) catalyzes the isomerization of this compound to crotonyl-CoA, a key step in butanoate metabolism. ontosight.aigenome.jpwikipedia.org Modifying this enzyme through protein engineering techniques can alter its properties, such as substrate specificity, stability, and catalytic efficiency. core.ac.ukgoogle.com

Rational Design: This approach uses knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted mutations. Although only one crystal structure for a this compound delta-isomerase was available as of late 2007 (PDB: 1U8V), detailed structural and mechanistic studies have been performed on the related bifunctional 4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum. pnas.orgwikipedia.orguni-marburg.de Site-directed mutagenesis studies on this enzyme have identified specific amino acid residues critical for both its dehydration and isomerization activities. uni-marburg.de For example, mutations to residues like H292 and E455 were found to abolish dehydratase activity while retaining some isomerase function, demonstrating that the two catalytic functions can be partially uncoupled. uni-marburg.de Such insights provide a roadmap for rationally engineering variants with altered or enhanced isomerase activity.

Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with desired properties without requiring detailed structural information. google.com The process involves creating large libraries of enzyme variants through random mutagenesis, followed by screening for the desired function. This strategy could be applied to this compound delta-isomerase to, for example, broaden its specificity towards non-natural substrates or improve its stability under industrial process conditions. google.com

These engineering strategies can generate novel biocatalysts for metabolic engineering, enabling the more efficient production of chemicals or the synthesis of entirely new molecules. nih.gov

The enzymes that metabolize this compound, particularly this compound delta-isomerase and 4-hydroxybutyryl-CoA dehydratase, hold potential for industrial applications. ontosight.ai Biocatalytic processes are increasingly favored in the chemical and pharmaceutical industries because they operate under mild conditions, are highly selective, and reduce reliance on toxic metal catalysts. mt.comeuropa.eu

The industrial potential lies in using these enzymes, either as isolated catalysts or within whole-cell systems, for specific chemical conversions. boku.ac.atcodexis.com For example, engineered variants of this compound delta-isomerase could be used in biocatalytic cascades to produce specialty chemicals. A cascade could be designed where a starting material is converted to this compound by one enzyme, which is then isomerized to crotonyl-CoA by the engineered isomerase, and subsequently converted into a final, high-value product. codexis.com The ability to engineer these enzymes for improved stability and activity is crucial for creating economically viable industrial processes. core.ac.uk

Systems Biology and Omics Integration in this compound Research

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. mixomics.org Multi-omics integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of cellular processes and is a powerful tool for elucidating the role of metabolites like this compound. researchgate.netfrontiersin.org

By applying these approaches, researchers can move beyond a linear view of metabolic pathways and understand how the production and consumption of this compound are regulated within the broader cellular network. springernature.com

Metabolomics can directly quantify the intracellular concentration of this compound and related metabolites under different conditions, revealing metabolic bottlenecks or shifts in carbon flux.

Proteomics can identify and quantify the enzymes involved in this compound metabolism, showing how their expression levels change in response to genetic modifications or environmental stimuli.

Transcriptomics analyzes the expression of genes encoding these enzymes, providing insight into the regulatory networks that control the pathway.

Genomics provides the foundational blueprint, identifying the genes involved in this compound metabolism across different organisms.

Integrating these datasets can reveal previously unknown connections between butanoate metabolism and other cellular functions. mixomics.org For example, a multi-omics study might uncover that a particular signaling pathway transcriptionally regulates the genes for this compound synthesis in response to a specific environmental stress. Such insights are invaluable for rational metabolic engineering, allowing for more precise and effective interventions to optimize the production of desired compounds. frontiersin.orgmedrxiv.org

Metagenomic and Metatranscriptomic Analysis of this compound Related Pathways in Diverse Microbial Environments

Metagenomics and metatranscriptomics have become powerful tools for exploring the genetic potential and functional activity of microbial communities in their natural habitats, bypassing the need for cultivation. These approaches are particularly valuable for studying pathways involving key intermediates like this compound, revealing their prevalence and role in complex ecosystems such as the human gut, soil, and marine sediments. nih.govasm.org

A central enzyme associated with this compound is the bifunctional 4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA-Delta-isomerase (EC 4.2.1.120/5.3.3.3), often encoded by the abfD gene. creativebiolabs.netescholarship.orgresearchgate.net This enzyme catalyzes the isomerization of this compound to crotonyl-CoA, a crucial step in pathways like butanoate (butyrate) metabolism. genome.jpumaryland.edumorf-db.orgkegg.jp Metagenomic surveys consistently identify abfD and other related genes in diverse environments, indicating the widespread nature of these metabolic capabilities.

In the human gut, for instance, analysis of metagenomic data has revealed the presence of butyrate synthesis pathways, including the one involving this compound, across numerous bacterial genomes. asm.org Studies have shown that the abundance of genes for butyrate production can differ between individuals, potentially impacting gut health. nih.govasm.org For example, a metagenomic analysis of stool samples from healthy individuals showed that the acetyl-CoA pathway, which can proceed via this compound, was the most prevalent route for butyrate synthesis. asm.org Metatranscriptomic analysis, which measures gene expression, complements these findings by showing which of these pathways are actively being used by the microbiota. escholarship.orgresearchgate.netscielo.br In studies of the rumen microbiome of sheep, metatranscriptome analysis revealed that genes for butyrate formation, including 4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA-delta-isomerase, were more highly expressed in animals with low methane (B114726) yields. escholarship.org

Environmental metagenomics has also shed light on the role of this compound-related pathways in global carbon cycling. core.ac.ukmdpi.com The enzyme 4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA-Delta-isomerase is a key component of the dicarboxylate/4-hydroxybutyrate (DC/4HB) and 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycles, which are autotrophic carbon fixation pathways found in some archaea and bacteria. core.ac.ukmdpi.comgenome.jp Metagenomic analysis of marine sediments and hot springs has detected the marker gene for this enzyme, suggesting these CO2 fixation cycles may be active in these environments. core.ac.ukfrontiersin.org

The combination of metagenomic and metatranscriptomic data provides a comprehensive view of a microbial community's metabolic potential versus its actual activity. researchgate.net For example, the presence of bbu genes for γ-butyrobetaine metabolism in metagenomes does not always correlate with their expression in metatranscriptomes, highlighting the importance of integrated 'omics' to understand the functional roles of pathways involving intermediates like this compound. pnas.org

Table 1: Findings from Metagenomic and Metatranscriptomic Studies on this compound Related Pathways

| Study Focus | Environment/Sample | Key Finding | Implication | Reference(s) |

| Butyrate Synthesis | Human Gut | The acetyl-CoA pathway, potentially involving this compound, is the dominant route for butyrate production. Abundance varies among individuals. | Highlights the importance of this pathway for gut health and identifies key microbial players like Firmicutes. | asm.orgresearchgate.net |

| Methane Yield | Sheep Rumen | Higher expression of the abfD gene (4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA-delta-isomerase) was observed in low methane yield sheep. | Links butyrate production pathways to reduced methane emissions in ruminants. | escholarship.org |

| Carbon Fixation | Marine Sediments | Detection of 4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA-Delta-isomerase suggests the 3HP/4HB CO2 fixation cycle may be operational. | Reveals potential for novel carbon fixation pathways in marine ecosystems. | core.ac.uk |

| Periodontitis | Subgingival Biofilm | Smoking alters the expression of genes in the butanoate metabolism pathway. | Suggests a link between microbial metabolism of compounds related to this compound and the pathogenesis of smoking-related oral diseases. | scielo.br |

| Slow Transit Constipation | Human Gut | Differences in gene expression for butanoate metabolism, including the K14534 ortholog (4-hydroxybutyryl-CoA dehydratase/vinylacetyl-CoA delta-isomerase), were found between patients and healthy controls. | Points to the potential role of microbial butyrate metabolism in gut motility disorders. | nih.gov |

Application of Flux Balance Analysis for Metabolic Pathway Optimization

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions throughout a genome-scale metabolic network. github.ioplos.org It is a powerful tool in metabolic engineering for identifying genetic modifications that can optimize the production of desired chemical compounds. nih.govmdpi.com By simulating the flow of metabolites through interconnected biochemical reactions, FBA can pinpoint bottlenecks and competing pathways, guiding the rational design of microbial cell factories. plos.orgmdpi.com The core of FBA is solving a stoichiometric matrix for a given objective function, such as maximizing biomass growth or the production of a specific metabolite, under steady-state constraints. github.iofrontiersin.org

While direct FBA studies focusing exclusively on maximizing this compound are not common, the principles of FBA are widely applied to optimize pathways that produce its precursors or utilize its derivatives. A primary target for such optimization is acetyl-CoA, the central metabolic precursor from which this compound can be synthesized. mdpi.comnih.govbiorxiv.org Metabolic engineering strategies often aim to increase the intracellular availability of acetyl-CoA to enhance the production of a wide range of valuable products, including polyketides and fatty acids. nih.govbiorxiv.org

FBA can be used to design strategies to boost acetyl-CoA pools by:

Identifying Competing Pathways: FBA can quantify the flux of acetyl-CoA into various pathways, such as fatty acid synthesis or the TCA cycle. This allows researchers to identify non-essential pathways whose deletion or downregulation could redirect carbon flux towards the desired product. mdpi.com

Optimizing Growth Media and Conditions: FBA models can simulate growth on different substrates and predict how changes in nutrient uptake rates will affect metabolic fluxes, helping to optimize fermentation conditions for maximal product yield. nih.govfrontiersin.org

For pathways involving this compound, FBA can be used to optimize the production of downstream products like butyrate or butadiene. asm.orggoogle.com For example, to enhance butyrate production, an FBA model could be used to maximize the flux from acetyl-CoA through the pathway involving acetoacetyl-CoA, 3-hydroxybutyryl-CoA, crotonyl-CoA (the isomer of this compound), and finally to butyryl-CoA. researchgate.netasm.org The model would help determine the optimal balance of fluxes to maximize butyrate yield while maintaining sufficient biomass growth for a stable production host. plos.org

Table 2: Principles of Flux Balance Analysis (FBA) for Pathway Optimization

| FBA Principle | Description | Application Example for Acetyl-CoA/Crotonyl-CoA Pathway | Reference(s) |

| Objective Function | A specific metabolic goal the model is set to optimize (e.g., maximize biomass, maximize product synthesis). | Setting the objective function to maximize the flux towards crotonyl-CoA to identify interventions that enhance its production. | github.ioplos.org |

| Steady-State Assumption | The concentration of internal metabolites is assumed to be constant, meaning the rate of production equals the rate of consumption for each metabolite. | Ensures that the flow of metabolites from acetyl-CoA through the pathway is balanced, allowing for a solvable system of linear equations. | github.iofrontiersin.org |

| Flux Constraints | Upper and lower bounds are set for each reaction, representing enzymatic capacity or nutrient uptake limits. | Constraining the uptake rate of the primary carbon source (e.g., glucose) to simulate realistic growth conditions and predict the maximum theoretical yield of a product. | frontiersin.org |

| Gene Deletion Simulation | In silico removal of reactions corresponding to specific genes to predict the effect on the objective function. | Simulating the knockout of genes for competing pathways (e.g., acetate formation) to predict if it redirects acetyl-CoA flux towards the desired pathway. | nih.govmdpi.com |

| Flux Variability Analysis (FVA) | Calculates the range of possible flux values for each reaction while still achieving the optimal objective. | Determines the flexibility of the metabolic network and identifies reactions that are essential for producing a target like crotonyl-CoA. | plos.orgfrontiersin.org |

Q & A

Q. How should conflicting spectral data for this compound be addressed in peer-reviewed publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.